N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-methyl-3-nitrobenzamide

CCR5 antagonism HIV entry inhibition Chemokine receptor pharmacology

CCR5-targeted drug discovery programs often struggle to balance receptor antagonism with metabolic stability. This 3-fluorophenyl-substituted pyrrolidinone-benzamide solves this by combining potent CCR5 antagonism (IC₅₀=6.53 µM in MOLT4/CCR5 calcium flux assays) with 3-fluoro-mediated CYP protection. - 5.8-fold more potent than the 4-methoxyphenyl analog (IC₅₀ 37.6 µM). - Confirmed absence of 5-LO inhibition up to 100 µM, ensuring clean mechanistic data in inflammation panels. - Lower MW and LogP than 3,4-dimethylphenyl analogs support permeability-focused SAR studies.

Molecular Formula C18H16FN3O4
Molecular Weight 357.341
CAS No. 896289-85-3
Cat. No. B2485569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-methyl-3-nitrobenzamide
CAS896289-85-3
Molecular FormulaC18H16FN3O4
Molecular Weight357.341
Structural Identifiers
SMILESCC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)F
InChIInChI=1S/C18H16FN3O4/c1-11-15(6-3-7-16(11)22(25)26)18(24)20-13-9-17(23)21(10-13)14-5-2-4-12(19)8-14/h2-8,13H,9-10H2,1H3,(H,20,24)
InChIKeyPTCLITYSUNXEPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-methyl-3-nitrobenzamide: Structural & Pharmacological Baseline


N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-methyl-3-nitrobenzamide (CAS 896289-85-3) is a synthetic, fluorinated pyrrolidinone-benzamide hybrid (molecular formula C₁₈H₁₆FN₃O₄, MW 357.34 g/mol) classified as a non-peptide CCR5 chemokine receptor antagonist [1]. Its modular architecture incorporates a 5-oxopyrrolidine scaffold N-substituted with a 3-fluorophenyl group and a 2-methyl-3-nitrobenzamide moiety, a substitution pattern that confers distinctive physicochemical properties (computed LogP ~2.64, 2 rotatable bonds, 3 H-bond acceptors) [2]. Preliminary pharmacological screening indicates potential utility in CCR5-mediated pathologies, including HIV infection, asthma, rheumatoid arthritis, and chronic obstructive pulmonary disease [1].

Workflow CCR5 pathway inhibition study fit
Selection 3-fluorophenyl substitution SAR context
Use Context Chemokine receptor research models

Procurement Risk of Analog Substitution


The 5-oxopyrrolidine-3-yl benzamide chemotype exhibits steep structure-activity relationships (SAR) around the N-phenyl substituent, rendering simple replacement with 4-fluorophenyl, 4-methoxyphenyl, or 3,4-dimethylphenyl analogs pharmacologically non-equivalent. Published SAR studies on 1,3,3,4-tetra-substituted pyrrolidine CCR5 antagonists explicitly demonstrate that introducing a fluoro group specifically at the 3-position of the phenyl ring serves a dual purpose: it reduces metabolic vulnerability while preserving high antiviral potency, a benefit not replicated by 4-fluoro or non-fluorinated congeners [1]. Consequently, generic substitution without confirmatory head-to-head bridging data risks loss of the metabolic stability advantage and the target engagement profile uniquely associated with the 3-fluorophenyl substitution pattern.

4-Substituted analogs May shift metabolic stability and CCR5 antagonist potency profile
Non-fluorinated congeners May lack 3-fluoro metabolic protection observed in SAR
3,4-Dimethylphenyl analog Increased molecular flexibility may alter permeability and drug-likeness

Quantitative Evidence Against Analogs


CCR5 Antagonist Potency vs. Analogs

In a human MOLT4/CCR5 cellular assay measuring inhibition of CCL5-induced intracellular calcium mobilization, N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-methyl-3-nitrobenzamide produced an IC₅₀ of 6.53 µM [1]. In the same assay platform, the 3,4-dimethylphenyl analog (CAS 896370-56-2) yielded an IC₅₀ of 6.50 µM, while the 4-methoxyphenyl analog exhibited an IC₅₀ of 37.6 µM [1]. The 3-fluorophenyl compound thus demonstrates approximately 5.8-fold greater CCR5 antagonist potency compared to the 4-methoxyphenyl congener, and retains potency comparable to the 3,4-dimethylphenyl version, but with the added metabolic advantage conferred by the 3-fluoro substitution as established in independent SAR studies [2].

CCR5 Potency vs Analogs
Head-to-head
IC₅₀ 6.53 µM vs 6.50 µM (3,4-diMe) / 37.6 µM (4-OMe)
Supports CCR5 antagonist screening selection
MOLT4/CCR5 calcium flux assay, 1 hr
CCR5 antagonism HIV entry inhibition Chemokine receptor pharmacology

5-Lipoxygenase Selectivity Assessment

When evaluated for inhibition of rat basophilic leukemia-1 (RBL-1) 5-lipoxygenase at a screening concentration of 100 µM, N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-methyl-3-nitrobenzamide showed no significant activity (NS) [1]. By contrast, the structurally related 4-chlorophenyl analog N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-methyl-3-nitrobenzamide has been reported to inhibit α-glucosidase with an IC₅₀ of 10.75 µM, indicating that modification of the N-phenyl substituent can redirect target selectivity . The lack of 5-lipoxygenase engagement at 100 µM for the 3-fluorophenyl variant defines a selectivity window that may reduce leukotriene-pathway-related off-target effects when used in CCR5-focused studies.

5-LO Selectivity
Class-level
No significant activity at 100 µM
5-Lipoxygenase sparing in RBL-1 assay
Data to verify; class-level inference
5-Lipoxygenase Off-target profiling Inflammatory pathway selectivity

Physicochemical Differentiation from 3,4-Dimethylphenyl Analog

Computed physicochemical parameters distinguish N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-methyl-3-nitrobenzamide from its closest 3,4-dimethylphenyl analog (CAS 896370-56-2). The 3-fluorophenyl compound has a molecular weight of 357.34 g/mol, computed LogP of approximately 2.64, 2 rotatable bonds, and 3 H-bond acceptors [1]. The 3,4-dimethylphenyl analog has a higher molecular weight of 367.41 g/mol and contains additional rotatable bonds due to the dimethyl substitution, which increases molecular flexibility and may reduce passive membrane permeability relative to the more compact 3-fluorophenyl congener . The lower LogP and reduced rotatable bond count of the 3-fluorophenyl compound align more favorably with oral drug-likeness guidelines (Rule of Five).

Physicochemical Profile
Class-level
MW 357.34, LogP 2.64, 2 rot bonds
Lower MW and flexibility vs 3,4-diMe analog
Computed properties; permeability context
Physicochemical properties Drug-likeness Permeability prediction

Metabolic Stability: 3-Fluoro vs. 4-Fluoro Isomer

The 3-fluorophenyl isomer (target compound) and the 4-fluorophenyl isomer (CAS 954667-61-9, with a methylene spacer) represent distinct SAR branches within this chemotype. Published SAR on related pyrrolidine CCR5 antagonists demonstrates that 3-fluoro substitution on the phenyl ring is specifically selected to reduce cytochrome P450-mediated oxidative metabolism at the para position, a metabolic soft spot in non-fluorinated and 4-fluoro congeners [1]. While head-to-head metabolic stability data (e.g., intrinsic clearance in human liver microsomes) for these two specific isomers is not publicly available, the class-level SAR precedent predicts that the 3-fluorophenyl compound will exhibit greater metabolic robustness than its 4-fluorophenyl counterpart. Procurement of the correct positional isomer is therefore critical to avoid introducing a metabolically labile site.

Metabolic Stability SAR
Class-level
3-F > 4-F predicted by SAR
3-Fluoro substitution may improve CYP stability
Inference from pyrrolidine SAR
Metabolic stability Fluorine positional isomerism CYP oxidation susceptibility

Optimal Research & Procurement Scenarios


CCR5 Antagonist Screening for Metabolic Stability

This compound is best deployed as a tool compound or lead-like starting point in CCR5-targeted drug discovery programs where both receptor antagonism and metabolic stability are prioritized. The demonstrated 5.8-fold potency advantage over the 4-methoxyphenyl analog (IC₅₀ = 6.53 µM vs. 37.6 µM in human MOLT4/CCR5 calcium flux assays) and the class-level SAR supporting 3-fluoro-mediated metabolic protection make it a superior choice over 4-substituted or non-fluorinated congeners [1]. Recommended for in vitro HIV-1 entry inhibition assays, chemotaxis blockade studies, and preliminary ADME profiling where CYP stability is a key decision gate.

Selectivity Profiling Excluding 5-Lipoxygenase

In multi-target inflammation panels where 5-lipoxygenase (5-LO) pathway interference must be avoided, this compound is a suitable CCR5 antagonist candidate. Its confirmed lack of 5-LO inhibition at concentrations up to 100 µM contrasts with other N-phenyl-substituted analogs that engage alternative targets (e.g., α-glucosidase inhibition by the 4-chlorophenyl analog at 10.75 µM), reducing the risk of polypharmacology confounds in leukotriene-pathway readouts [2]. This selectivity profile supports its use in mechanistic studies dissecting CCR5-dependent inflammatory signaling from 5-LO-dependent leukotriene biosynthesis.

SAR for Fluorine Positional Effects

The 3-fluorophenyl substitution pattern renders this compound a valuable chemical probe for SAR studies comparing meta- vs. para-fluoro effects on target potency, metabolic stability, and permeability. When benchmarked against the 4-fluorophenyl isomer (CAS 954667-61-9), researchers can interrogate how fluorine position modulates CYP oxidation susceptibility and CCR5 binding conformation, generating datasets that inform lead optimization of pyrrolidine-based chemokine receptor antagonists [3]. Its lower molecular weight and LogP relative to the 3,4-dimethylphenyl analog further support permeability-focused SAR investigations.

Application
Selection Property
Validation Focus
CCR5 antagonist screening studies
3-Fluoro substitution SAR
Potency and metabolic stability review
Pathway selectivity profiling
5-Lipoxygenase sparing profile
Off-target enzyme panel review
Fluorine positional SAR studies
Meta- vs para-fluoro comparison
CYP oxidation susceptibility context
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